2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide
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Overview
Description
2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide is an organic compound with a complex structure that includes a benzylidene group, a hydrazine moiety, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide typically involves the condensation reaction between benzaldehyde derivatives and hydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Benzaldehyde derivative reacts with hydrazinecarbothioamide in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions to form the desired product.
Purification: The crude product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or hydrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share structural similarities with 2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide and have similar applications in medicinal chemistry and material science.
Hydrazinecarbothioamide Derivatives: These compounds also share structural features and can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
91291-01-9 |
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Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(benzylideneamino)-3-(2,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H17N3S/c1-12-7-6-8-13(2)15(12)18-16(20)19-17-11-14-9-4-3-5-10-14/h3-11H,1-2H3,(H2,18,19,20) |
InChI Key |
JRYMMQSTDMLIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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